N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide
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Overview
Description
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide is a complex organic compound that features a thiophene ring, a benzamide group, and a hydroxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis . The hydroxyphenylmethyl group can be introduced via Friedel-Crafts alkylation, and the benzamide group can be attached through amide bond formation using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the benzamide group.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenylmethyl group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-aminothiophene share the thiophene ring structure.
Benzamide Derivatives: Compounds such as N-methylbenzamide and N-phenylbenzamide share the benzamide functional group.
Hydroxyphenylmethyl Derivatives: Compounds like hydroxybenzyl alcohol and hydroxybenzylamine share the hydroxyphenylmethyl group.
Uniqueness
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,5-dimethylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in materials science, while the hydroxyphenylmethyl and benzamide groups provide opportunities for hydrogen bonding and other interactions in biological systems.
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-14-8-9-15(2)18(12-14)21(24)22-13-17-10-11-19(25-17)20(23)16-6-4-3-5-7-16/h3-12,20,23H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHBORSWPUIHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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